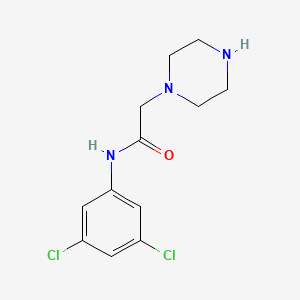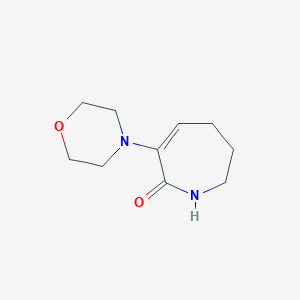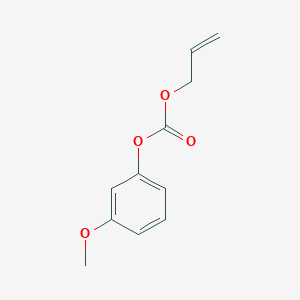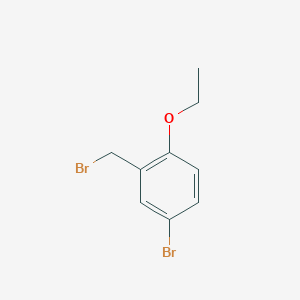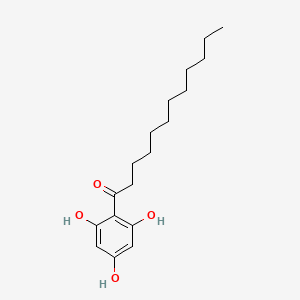
1-(2,4,6-Trihydroxyphenyl)dodecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trihydroxyphenyl)dodecan-1-one is an organic compound with the molecular formula C18H28O4 and a molecular weight of 308.413 g/mol . It is also known as dodecanoylphloroglucinol. This compound is characterized by the presence of a dodecanoyl group attached to a phloroglucinol moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one can be synthesized through the reaction of phloroglucinol with dodecanoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the phloroglucinol acting as a nucleophile and attacking the carbonyl carbon of the dodecanoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(2,4,6-Trihydroxyphenyl)dodecan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Industry: Utilized as an additive in various formulations to enhance stability and performance.
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Phloroglucinol: A precursor to 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one, known for its use in various chemical syntheses.
Dodecanoyl chloride: Another precursor, used in the acylation of phenolic compounds.
Quercetin: A flavonoid with similar antioxidant properties.
Uniqueness: this compound is unique due to the combination of its dodecanoyl and phloroglucinol moieties, which confer distinct chemical reactivity and biological activity. Its long alkyl chain enhances its lipophilicity, making it more suitable for applications in lipid-based formulations .
Propiedades
Número CAS |
6790-21-2 |
|---|---|
Fórmula molecular |
C18H28O4 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-(2,4,6-trihydroxyphenyl)dodecan-1-one |
InChI |
InChI=1S/C18H28O4/c1-2-3-4-5-6-7-8-9-10-11-15(20)18-16(21)12-14(19)13-17(18)22/h12-13,19,21-22H,2-11H2,1H3 |
Clave InChI |
CIJGEBXETKIQOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)C1=C(C=C(C=C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
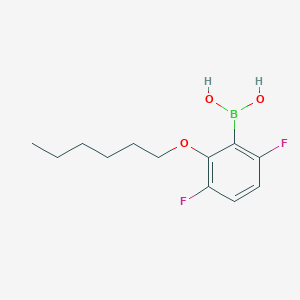
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
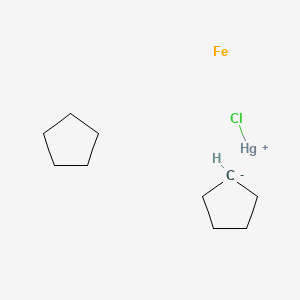
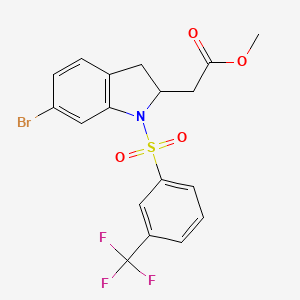
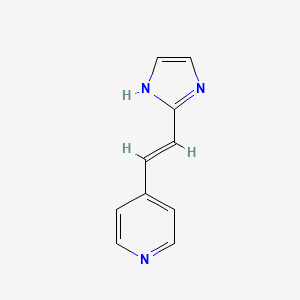
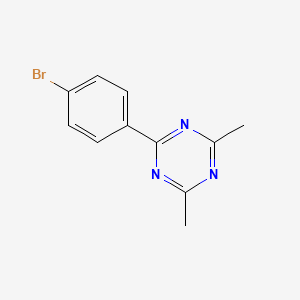
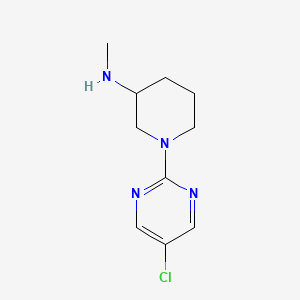
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
